

An In-depth Technical Guide to 1,4-Diphenoxylbenzene: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Diphenoxylbenzene

Cat. No.: B1210776

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,4-diphenoxylbenzene**, a diaryl ether with significant applications in materials science and organic synthesis. The document details its historical discovery, synthesis methodologies, physicochemical properties, and current applications, with a focus on providing actionable data and protocols for laboratory and research settings.

Introduction and Historical Context

1,4-Diphenoxylbenzene, also known as hydroquinone diphenyl ether, is an aromatic organic compound characterized by a central benzene ring substituted with two phenoxy groups at the para positions.^[1] Its rigid structure and the presence of ether linkages impart unique thermal and chemical properties, making it a valuable building block in various chemical industries.

The synthesis of diaryl ethers, including **1,4-diphenoxylbenzene**, was historically a significant challenge in organic chemistry. The breakthrough came in 1905 when German chemist Fritz Ullmann reported a copper-catalyzed reaction between an aryl halide and a phenol in the presence of a base. This reaction, now known as the Ullmann condensation or Ullmann diaryl ether synthesis, became the foundational method for preparing these compounds. The classical Ullmann procedure required harsh reaction conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. Modern advancements have

since led to the development of milder and more efficient protocols, often employing catalytic amounts of copper or palladium with various ligands.

Physicochemical and Spectroscopic Data

The properties of **1,4-diphenoxylbenzene** are well-documented, and key quantitative data are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of **1,4-Diphenoxylbenzene**

Property	Value
Molecular Formula	C ₁₈ H ₁₄ O ₂ [1]
Molecular Weight	262.31 g/mol [1]
Appearance	White to light yellow crystalline solid [1]
Melting Point	73-78 °C [1]
Boiling Point	182 °C at 2.3 mmHg [1]
Density	1.083 g/cm ³ [1]
Solubility	Insoluble in water [2]

Table 2: Spectroscopic Data of **1,4-Diphenoxylbenzene**

Spectroscopy	Data
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 7.34 (m, 4H), 7.10 (m, 2H), 7.01 (m, 8H)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): 157.8, 152.7, 129.7, 122.9, 120.4, 118.3

Synthesis of **1,4-Diphenoxylbenzene**

The primary route for the synthesis of **1,4-diphenoxylbenzene** is the Ullmann condensation. Below is a representative experimental protocol for its synthesis from 4-phenoxyphenol and

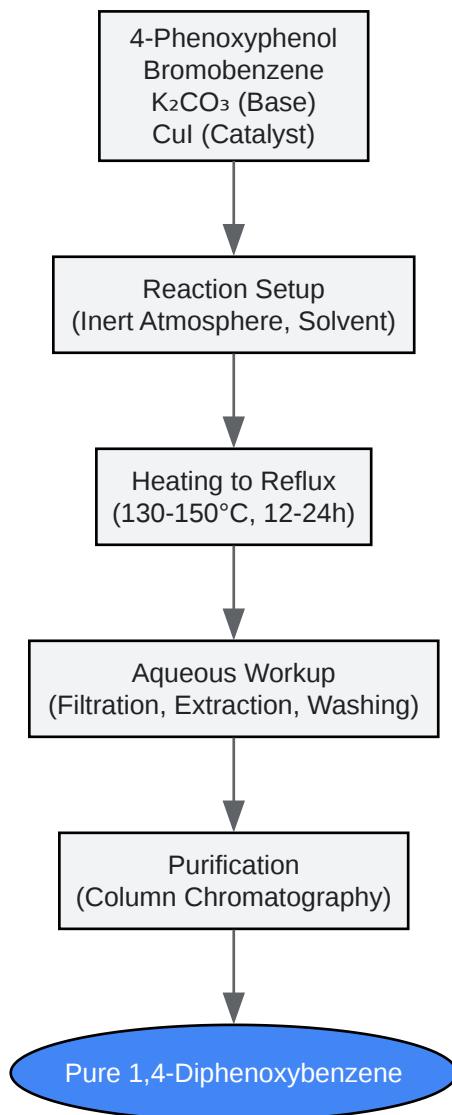
bromobenzene.

Experimental Protocol: Ullmann Condensation for 1,4-Diphenoxylbenzene Synthesis

Materials:

- 4-Phenoxyphenol
- Bromobenzene
- Potassium carbonate (anhydrous)
- Copper(I) iodide (CuI)
- Pyridine (anhydrous)
- Toluene (anhydrous)
- Hydrochloric acid (1 M)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:


- To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-phenoxyphenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

- The flask is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.
- Anhydrous pyridine (or another high-boiling polar solvent like DMF or NMP) is added to the flask to dissolve the reactants.
- Bromobenzene (1.2 eq) is then added to the reaction mixture.
- The reaction mixture is heated to reflux (typically 130-150°C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature.
- The reaction mixture is diluted with toluene and filtered through a pad of celite to remove insoluble inorganic salts.
- The filtrate is transferred to a separatory funnel and washed sequentially with 1 M hydrochloric acid, water, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude **1,4-diphenoxylbenzene** is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure product as a white to off-white solid.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the Ullmann condensation for the synthesis of **1,4-diphenoxylbenzene**.

Synthesis of 1,4-Diphenoxylbenzene via Ullmann Condensation

[Click to download full resolution via product page](#)

Caption: A flowchart of the Ullmann condensation for synthesizing **1,4-diphenoxylbenzene**.

Applications of 1,4-Diphenoxylbenzene

1,4-Diphenoxylbenzene serves as a crucial intermediate and building block in several areas:

- Materials Science: It is utilized in the synthesis of high-performance polymers, such as poly(ether ether ketone) (PEEK) and other polyaryletherketones. These polymers exhibit exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in the aerospace, automotive, and electronics industries.
- Organic Synthesis: The rigid aromatic core of **1,4-diphenoxylbenzene** makes it a valuable scaffold for the synthesis of more complex organic molecules. It can be functionalized to introduce various substituents, leading to the development of novel compounds with potential applications in pharmaceuticals and agrochemicals.^[1]
- Liquid Crystals: Due to its rigid, rod-like structure, **1,4-diphenoxylbenzene** and its derivatives have been investigated as potential precursors for liquid crystal materials.^[1] These materials are essential components of display technologies.

Conclusion

1,4-Diphenoxylbenzene, a compound with a rich history rooted in the development of synthetic organic chemistry, continues to be a molecule of significant interest. Its robust properties and versatility as a synthetic intermediate ensure its continued importance in the development of advanced materials and other specialty chemicals. This guide provides a foundational understanding of its discovery, synthesis, and properties to aid researchers in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1,4-Diphenoxylbenzene | 3061-36-7 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,4-Diphenoxylbenzene: Discovery, Synthesis, and Properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1210776#discovery-and-history-of-1-4-diphenoxybenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com